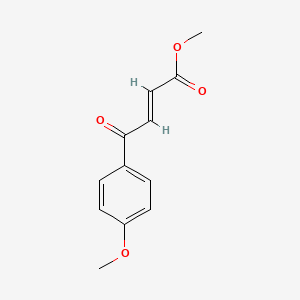

methyl 6-fluoro-4-methylpyridine-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 6-fluoro-4-methylpyridine-3-carboxylate, also known as FMPC, is an organic compound that has become increasingly popular in the scientific research community. It has been used in a variety of applications, ranging from the synthesis of drugs to the study of biochemical and physiological processes.

科学研究应用

Pharmaceutical Research

Methyl 6-fluoro-4-methylpyridine-3-carboxylate: is a valuable intermediate in pharmaceutical research. It can be utilized in the synthesis of various pharmacologically active compounds. For instance, its structure is conducive to the creation of molecules that can interact with the transient receptor potential vanilloid 1 (TRPV1) , which is a target for pain relief medications .

Agricultural Chemistry

In the field of agricultural chemistry, this compound can serve as a precursor for the development of new pesticides and herbicides. The fluorine atom in its structure can enhance the biological activity of the resulting agrochemicals, making them more effective at lower doses .

Material Science

The compound’s unique properties make it suitable for creating advanced materials. For example, it can be used in the development of fluorinated polymers , which are known for their high resistance to solvents, acids, and bases .

Catalysis

Methyl 6-fluoro-4-methylpyridine-3-carboxylate: can be employed as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of new catalytic processes that are more efficient and selective .

Organic Synthesis

This compound is a versatile building block in organic synthesis. It can be used to construct complex molecules with high precision, which is essential for the synthesis of natural products and other complex organic compounds .

Medical Imaging

In medical imaging, derivatives of methyl 6-fluoro-4-methylpyridine-3-carboxylate can be labeled with radioactive isotopes, such as fluorine-18 , to create imaging agents for positron emission tomography (PET) scans. This application is particularly useful in the diagnosis and research of diseases like cancer .

Retinoid X Receptor Ligands

The compound can also be used to synthesize ligands for the retinoid X receptor (RXR) . These ligands have potential clinical applications in the treatment of various diseases, including cancer and diabetes .

Fluorine Chemistry

Lastly, it plays a significant role in fluorine chemistry, where it can be used to study the effects of fluorination on the physical, chemical, and biological properties of molecules. This research can lead to the discovery of new fluorinated drugs and chemicals with enhanced properties .

属性

| { "Design of the Synthesis Pathway": "The synthesis of methyl 6-fluoro-4-methylpyridine-3-carboxylate can be achieved through a multi-step process involving the introduction of the fluorine and methyl groups onto the pyridine ring, followed by esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "3-pyridinecarboxylic acid", "fluorine gas", "methylmagnesium bromide", "methyl iodide", "methanol", "diethyl ether", "sodium hydroxide", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 3-pyridinecarboxylic acid with nitric acid and sulfuric acid to yield 3-nitropyridinecarboxylic acid.", "Step 2: Reduction of 3-nitropyridinecarboxylic acid with iron and hydrochloric acid to yield 3-aminopyridinecarboxylic acid.", "Step 3: Protection of the carboxylic acid group with diethyl ether and sulfuric acid to yield 3-(diethoxyphosphoryl)pyridine.", "Step 4: Introduction of the fluorine group through electrophilic substitution using fluorine gas and a Lewis acid catalyst to yield 6-fluoro-3-(diethoxyphosphoryl)pyridine.", "Step 5: Reduction of the diethoxyphosphoryl group with sodium borohydride to yield 6-fluoro-3-aminopyridine.", "Step 6: Introduction of the methyl group through nucleophilic substitution using methylmagnesium bromide and a copper catalyst to yield methyl 6-fluoro-3-aminopyridine.", "Step 7: Methylation of the amino group with methyl iodide and a base catalyst to yield methyl 6-fluoro-4-methylpyridin-3-amine.", "Step 8: Esterification of the carboxylic acid group with methanol and a base catalyst to yield methyl 6-fluoro-4-methylpyridine-3-carboxylate.", "Step 9: Purification of the product through extraction with diethyl ether, washing with sodium hydroxide, drying with sodium chloride, and evaporation of the solvent to yield the final product." ] } | |

CAS 编号 |

1803826-73-4 |

产品名称 |

methyl 6-fluoro-4-methylpyridine-3-carboxylate |

分子式 |

C8H8FNO2 |

分子量 |

169.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。